molecular formula C24H23N5O5 B586186 N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine CAS No. 142979-40-6

N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine

Cat. No.: B586186
CAS No.: 142979-40-6
M. Wt: 461.478
InChI Key: PPQZVFLCUBMPSI-IPMKNSEASA-N
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Description

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is a synthetic nucleoside analog. It is primarily used as a reagent in the synthesis of modified nucleosides, which are incorporated into oligomeric DNA. This compound is significant in the field of nucleic acid chemistry due to its role in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves a multi-step synthetic route. The primary steps include:

The reaction conditions typically involve the use of benzoyl chloride and benzyloxyacetyl chloride as reagents, with appropriate catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various modified nucleosides, which are valuable intermediates in the synthesis of nucleic acid analogs and other biologically active compounds .

Scientific Research Applications

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves its incorporation into DNA, where it can affect the structure and function of the nucleic acid. The benzoyl and benzyloxy groups can influence the hydrogen bonding and base-pairing properties of the nucleoside, potentially altering the stability and reactivity of the DNA molecule. This can impact various molecular pathways, including DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    N6-Benzoyl-2’-deoxyadenosine: Lacks the benzyloxy group at the 8-position.

    8-Benzyloxy-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.

    2’-Deoxyadenosine: The parent compound without any modifications.

Uniqueness

N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is unique due to the presence of both benzoyl and benzyloxy groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in nucleic acid research .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZVFLCUBMPSI-IPMKNSEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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